Bienvenue dans la boutique en ligne BenchChem!

N2-phenylpyrimidine-2,5-diamine

Bruton's tyrosine kinase kinase selectivity covalent irreversible inhibitor

N2-phenylpyrimidine-2,5-diamine (CAS 26806-71-3; C10H10N4; MW 186.21 g/mol) is a 2,5-diaminopyrimidine derivative bearing an N2-phenyl substituent. It serves as a foundational heterocyclic building block in medicinal chemistry, primarily for the development of ATP-competitive kinase inhibitors and targeted protein degraders.

Molecular Formula C10H10N4
Molecular Weight 186.21 g/mol
Cat. No. B8804696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-phenylpyrimidine-2,5-diamine
Molecular FormulaC10H10N4
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC=C(C=N2)N
InChIInChI=1S/C10H10N4/c11-8-6-12-10(13-7-8)14-9-4-2-1-3-5-9/h1-7H,11H2,(H,12,13,14)
InChIKeyQVCDYHYPPCHQHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2-phenylpyrimidine-2,5-diamine (CAS 26806-71-3): A Core Scaffold for Kinase-Focused Medicinal Chemistry


N2-phenylpyrimidine-2,5-diamine (CAS 26806-71-3; C10H10N4; MW 186.21 g/mol) is a 2,5-diaminopyrimidine derivative bearing an N2-phenyl substituent. It serves as a foundational heterocyclic building block in medicinal chemistry, primarily for the development of ATP-competitive kinase inhibitors and targeted protein degraders . The 2,5-diaminopyrimidine core, in particular, has been extensively validated as a privileged scaffold for engaging the hinge region of protein kinases, with derivatives demonstrating clinical and preclinical utility against targets including Bruton's tyrosine kinase (Btk), B-lymphoid tyrosine kinase (BLK), and glycogen synthase kinase-3 (GSK-3) [1].

N2-phenylpyrimidine-2,5-diamine: Why Generic Substitution with Other Pyrimidine Scaffolds Is Not Advisable


The substitution pattern on the pyrimidine core dictates kinase selectivity, binding mode, and pharmacophore geometry. While numerous 2,4-diaminopyrimidines (e.g., pyrimethamine derivatives) and 4,6-disubstituted pyrimidines exist, the 2,5-diamino arrangement creates a unique vector geometry for hinge-binding interactions and exit vector orientation. Direct head-to-head comparisons demonstrate that 2,5-diaminopyrimidine-based Btk inhibitors exhibit a fundamentally different kinase selectivity profile and a dual-action inhibition mechanism (targeting both Btk activation and catalytic activity) compared to the clinically approved 2,4-diaminopyrimidine-based inhibitor ibrutinib [1]. Furthermore, the N2-phenyl substituent in N2-phenylpyrimidine-2,5-diamine provides a critical hydrophobic anchor for occupying selectivity pockets, a feature that distinguishes it from unsubstituted 2,5-diaminopyrimidine (CAS 22715-27-1) and positions it as a more advanced starting point for SAR exploration [2].

N2-phenylpyrimidine-2,5-diamine: Quantified Differentiation Evidence Versus Key Comparators


Differential Kinase Selectivity Profile vs. Ibrutinib in 2,5-Diaminopyrimidine Btk Inhibitors

A series of 2,5-diaminopyrimidine covalent irreversible Btk inhibitors demonstrated a distinctly different selectivity profile for analyzed kinases compared to ibrutinib, the first-in-class Btk inhibitor based on a 2,4-diaminopyrimidine scaffold [1]. This difference in off-target kinase engagement is a direct consequence of the 2,5-diamino substitution pattern rather than the 2,4-diamino pattern present in ibrutinib.

Bruton's tyrosine kinase kinase selectivity covalent irreversible inhibitor

Dual-Action Inhibition Mechanism of 2,5-Diaminopyrimidine Btk Inhibitors vs. Ibrutinib

The same 2,5-diaminopyrimidine Btk inhibitors were shown to possess a dual-action mode of inhibition, targeting both Btk activation and catalytic activity, thereby counteracting a negative regulation loop for Btk [1]. This mechanistic distinction was established through direct comparison with ibrutinib, which does not exhibit this dual-action profile.

Bruton's tyrosine kinase mechanism of action negative regulation loop

Selective Monomeric Degradation of BLK: First-in-Class Degraders from 2,5-Diaminopyrimidine Scaffold

A series of 2,5-diaminopyrimidine-based compounds (9–11) were identified as the first highly selective monomeric degraders of B-lymphoid tyrosine kinase (BLK) [1]. These compounds exhibit weak biochemical inhibitory activity against BLK yet effectively degrade the target protein with high selectivity over structurally related SRC and TEC family kinases. This represents a novel pharmacological modality not achievable with conventional kinase inhibitors such as dasatinib, saracatinib, or PP1, which act as pan-SFK inhibitors.

B-lymphoid tyrosine kinase targeted protein degradation monomeric degrader

In Vivo Antitumor Efficacy of 2,5-Diaminopyrimidine Btk Inhibitors in Xenograft Models

Compound 31, a 2,5-diaminopyrimidine covalent irreversible Btk inhibitor, significantly prevented tumor growth in a mouse xenograft model of B-cell lymphoma [1]. This in vivo efficacy, combined with the differentiated selectivity and mechanism profiles, validates the translational potential of the 2,5-diaminopyrimidine scaffold beyond in vitro biochemical assays.

in vivo efficacy xenograft model B-cell lymphoma

High Selectivity (>100-Fold) Achievable with 2,5-Diaminopyrimidine GSK-3 Inhibitors

Optimization of 2,5-diaminopyrimidine-based GSK-3 inhibitors yielded compounds with IC50 values below 10 nM and >100-fold selectivity over Aurora A kinase [1]. This demonstrates that the 2,5-diaminopyrimidine core can be tuned to achieve high target potency coupled with excellent kinome selectivity, a critical attribute for tool compounds and drug candidates.

GSK-3 kinase selectivity Aurora A

N2-Phenyl Substituent Confers Hydrophobic Anchor for Enhanced Binding Affinity

Molecular modeling studies on diaminopyrimidine analogues of pyrimethamine revealed that the phenyl ring adopts a perpendicular conformation relative to the pyrimidine plane, avoiding coplanarity and engaging in attractive hydrophobic interactions within the enzyme active site [1]. Specifically, 2,4-diamino-6-ethyl-5-phenylpyrimidine exhibited enhanced binding energy compared to its 6-methyl analogue, directly attributable to these hydrophobic interactions [1].

structure-activity relationship hydrophobic interaction dihydrofolate reductase

N2-phenylpyrimidine-2,5-diamine: Recommended Research and Industrial Application Scenarios


Development of Next-Generation Btk Inhibitors with Differentiated Selectivity Profiles

Use N2-phenylpyrimidine-2,5-diamine as a starting scaffold for designing Btk inhibitors intended to overcome the selectivity limitations and resistance mechanisms associated with ibrutinib. The 2,5-diaminopyrimidine core has demonstrated a distinct off-target kinase profile and a dual-action inhibition mechanism in direct head-to-head comparisons with ibrutinib [1]. This scaffold is suitable for programs seeking a non-infringing chemical series with validated in vivo antitumor activity [1].

Design and Synthesis of First-in-Class Monomeric BLK Degraders

Leverage N2-phenylpyrimidine-2,5-diamine and its 2,5-diaminopyrimidine analogues to develop selective BLK degraders. This scaffold has produced the first reported series of monomeric BLK degraders, compounds that achieve selective target degradation with weak kinase inhibitory activity, a profile not attainable with conventional pan-SFK inhibitors [2]. This application is particularly valuable for chemical biology tool generation and targeted protein degradation (TPD) drug discovery programs.

Structure-Guided Optimization of Highly Selective GSK-3 Inhibitors

Employ N2-phenylpyrimidine-2,5-diamine in the rational design of GSK-3 inhibitors requiring high kinome selectivity. The 2,5-diaminopyrimidine scaffold has been optimized to yield GSK-3 inhibitors with sub-10 nM potency and >100-fold selectivity over Aurora A kinase, demonstrating its suitability for achieving narrow target selectivity windows [3]. The N2-phenyl substituent provides a tunable vector for occupying hydrophobic selectivity pockets.

Kinase-Focused Library Synthesis and SAR Exploration

Incorporate N2-phenylpyrimidine-2,5-diamine as a core building block in kinase-focused compound libraries. The 2,5-diamino substitution pattern offers a privileged geometry for ATP-binding site engagement across multiple kinase targets (Btk, BLK, GSK-3), while the N2-phenyl group provides a convenient handle for late-stage diversification and exploration of selectivity pocket interactions [4]. This compound is particularly suited for medicinal chemistry groups seeking to build proprietary chemical space around a validated kinase hinge-binding motif.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for N2-phenylpyrimidine-2,5-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.